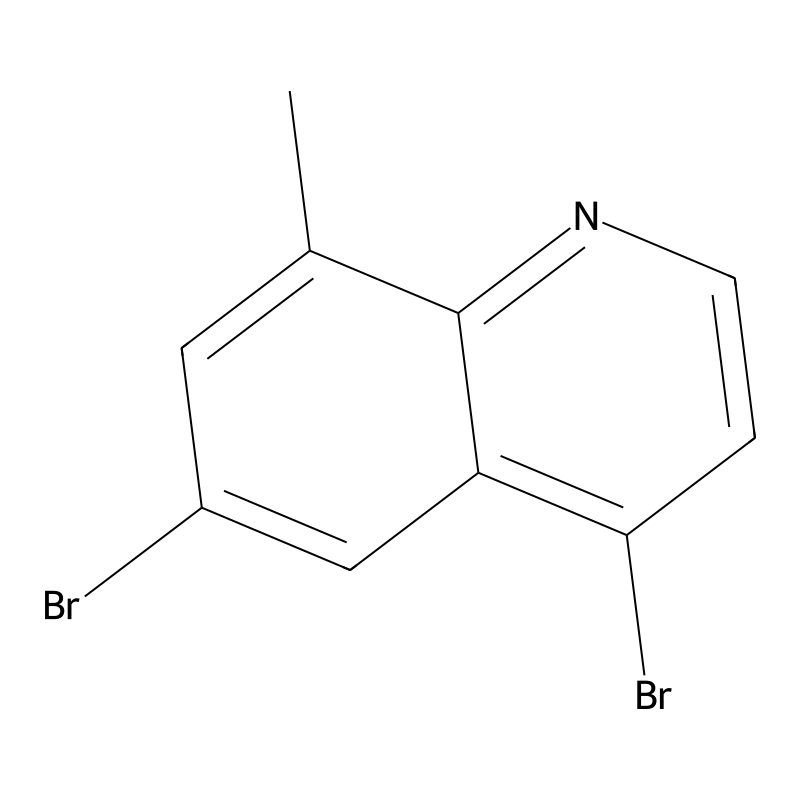

4,6-Dibromo-8-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,6-Dibromo-8-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Its molecular formula is , and it features two bromine atoms located at positions 4 and 6, along with a methyl group at position 8 of the quinoline ring. This structural arrangement contributes to its unique chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

- Substitution Reactions: The bromine atoms can be replaced with other functional groups through nucleophilic substitution. For instance, reactions with organometallic reagents like Grignard or organolithium compounds can facilitate this transformation.

- Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, allowing modifications to the quinoline ring or its substituents. For example, oxidation with potassium permanganate can introduce additional functional groups.

- Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura cross-coupling, which forms new carbon-carbon bonds using palladium catalysts.

Research indicates that derivatives of 4,6-dibromo-8-methylquinoline exhibit significant biological activity. These compounds have shown potential against various cancer cell lines, suggesting their utility as anticancer agents. The presence of bromine atoms may enhance their lipophilicity and metabolic stability, which are critical factors in drug design . Furthermore, structural analogs have been investigated for their antimicrobial properties and as potential treatments for diseases like malaria due to their ability to interfere with biological pathways in pathogens .

The synthesis of 4,6-dibromo-8-methylquinoline typically involves several steps:

- Starting Material Preparation: The synthesis often begins with 8-methylquinoline as the base structure.

- Bromination: The compound is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS). This reaction is usually carried out in solvents like chloroform or acetic acid at room temperature or slightly elevated temperatures to selectively introduce bromine at positions 4 and 6 .

- Purification: The crude product is purified through recrystallization or column chromatography to isolate the desired compound in high purity.

4,6-Dibromo-8-methylquinoline has several applications:

- Medicinal Chemistry: Its derivatives are explored for their potential use as anticancer agents and antimicrobials.

- Material Science: The compound's unique electronic properties make it suitable for developing organic semiconductors and fluorescent materials.

- Synthetic Intermediates: It serves as a precursor for synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals .

Studies have shown that 4,6-dibromo-8-methylquinoline interacts with various biological targets. For instance, its derivatives have been tested for their ability to inhibit specific enzymes involved in cancer progression. Additionally, the compound's interactions with DNA and RNA have been investigated, revealing potential mechanisms by which it exerts its biological effects .

Several compounds share structural similarities with 4,6-dibromo-8-methylquinoline. Here are some notable examples:

| Compound Name | Structure Characteristics |

|---|---|

| 6-Bromo-8-methylquinoline | Contains one bromine atom at position 6 |

| 4-Bromo-6-methylquinoline | Contains one bromine atom at position 4 |

| 4,7-Dibromo-8-methylquinoline | Bromination at positions 4 and 7 |

| 4-Bromo-2-methylquinoline | Features a bromine atom at position 4 |

Uniqueness

The uniqueness of 4,6-dibromo-8-methylquinoline lies in its specific substitution pattern. The combination of two bromine atoms enhances its reactivity compared to other derivatives with single bromination. Additionally, the presence of the methyl group at position 8 further influences its electronic properties and biological activity, making it a valuable scaffold for drug development and other applications .

Traditional Halogenation Routes for Quinoline Derivatives

Traditional halogenation approaches for quinoline derivatives have been extensively developed to achieve position-specific substitution patterns. The synthesis of 4,6-dibromo-8-methylquinoline requires careful consideration of regioselectivity and reaction conditions to obtain the desired substitution pattern on the quinoline scaffold.

Bromination Techniques for Position-Specific Substitution

Electrophilic bromination represents the most widely employed strategy for introducing bromine substituents into quinoline derivatives [1] [2]. The regioselectivity of bromination in quinoline systems is fundamentally controlled by the electronic properties of the heterocyclic ring, with electrophilic substitution preferentially occurring at positions 5 and 8 of the benzene ring portion [3] [4].

N-Bromosuccinimide Methodology

N-bromosuccinimide has emerged as a versatile brominating agent for quinoline derivatives, particularly effective for achieving multiple bromination at specific positions [1] [2]. The mechanism involves electrophilic bromination followed by radical dehydrogenation sequences, enabling the construction of polybromoquinolines in a single reaction vessel [5] [6]. Research demonstrates that tetrahydroquinoline substrates can be efficiently converted to tribromoquinolines using five equivalents of N-bromosuccinimide in chloroform at room temperature, achieving yields ranging from 75 to 95 percent [1] [5].

The selectivity of N-bromosuccinimide bromination is influenced by the electron density distribution across the quinoline ring system [2] [6]. The benzene ring portion exhibits higher electron density compared to the pyridine ring, making positions 5, 6, and 8 particularly susceptible to electrophilic attack [3] [4]. For the synthesis of 4,6-dibromo-8-methylquinoline, this methodology can be strategically applied to methylquinoline precursors to achieve the desired bromination pattern [1] [5].

Trihaloisocyanuric Acid Systems

Trihaloisocyanuric acid represents a highly atom-economical halogenating reagent that demonstrates exceptional regioselectivity for Carbon-5 halogenation in 8-substituted quinoline derivatives [7] [8] [9]. This methodology operates under mild conditions at room temperature in dichloromethane, requiring only 0.36 equivalents of the halogenating agent [7] [8]. The protocol exhibits exceptional generality across various quinoline substrates, proceeding with complete regioselectivity in most instances [7] [8] [9].

The mechanism involves metal-free remote functionalization, making this approach particularly attractive for environmentally conscious synthesis [7] [8]. Quinoline derivatives bearing diverse substituents at the 8-position consistently yield Carbon-5 halogenated products in yields ranging from 68 to 94 percent [7] [8] [9]. This methodology provides significant advantages for the synthesis of 4,6-dibromo-8-methylquinoline through sequential halogenation strategies.

Molecular Bromine and Iron(III) Bromide Catalysis

Traditional bromination using molecular bromine in the presence of concentrated sulfuric acid remains a fundamental approach for quinoline halogenation [3] [10]. This method typically targets positions 5 and 8, requiring elevated temperatures of approximately 75 degrees Celsius [3] [10]. The reaction proceeds through electrophilic aromatic substitution, with the sulfuric acid serving both as a solvent and Lewis acid catalyst [10] [11].

Iron(III) bromide catalysis offers enhanced control over bromination regioselectivity, particularly for achieving Carbon-4 and Carbon-6 substitution patterns . This approach operates under milder conditions compared to molecular bromine systems while maintaining good yields in the range of 70 to 90 percent . The catalytic system can be particularly effective for introducing bromine substituents at the 4 and 6 positions of methylquinoline precursors.

| Halogenation Method | Target Positions | Regioselectivity | Reaction Conditions | Yield Range (%) | Environmental Impact |

|---|---|---|---|---|---|

| N-Bromosuccinimide | Carbon-3, Carbon-6, Carbon-8 (multiple) | Moderate | CHCl₃, room temperature, metal-free | 75-95 | Moderate |

| Trihaloisocyanuric Acid | Carbon-5 (selective) | Excellent | DCM, room temperature, 0.36 equiv. | 65-92 | Low |

| Molecular Bromine | Carbon-5, Carbon-8 | Good | H₂SO₄, elevated temperature | 60-85 | High (acid waste) |

| Iron(III) Bromide | Carbon-4, Carbon-6 | Moderate | Catalyst, elevated temperature | 70-90 | Moderate |

Methyl Group Incorporation Strategies

The incorporation of methyl substituents into quinoline scaffolds requires strategic synthetic planning to achieve the desired substitution pattern at the 8-position. Several classical methodologies have been developed for methyl group introduction during quinoline construction or through post-synthetic modification approaches.

Friedländer Condensation with Methylated Precursors

The Friedländer reaction represents a well-established route for quinoline synthesis that readily accommodates methyl substituents through appropriate choice of starting materials [14] [15] [10]. This methodology involves the condensation of 2-aminobenzaldehyde or 2-aminoacetophenone derivatives with ketones containing an active methylene group [14] [10]. For the synthesis of 8-methylquinoline derivatives, 2-amino-3-methylbenzophenone can serve as an effective precursor [16] [10].

The reaction typically proceeds under basic conditions using alcoholic sodium hydroxide solution, with the methyl group pre-installed in the aromatic precursor [10] [17]. This approach ensures the methyl substituent is correctly positioned at the 8-position of the final quinoline product [16] [10]. Yields for Friedländer condensations incorporating methylated precursors generally range from 55 to 85 percent depending on the specific substrate combination [17] [18].

Skraup Synthesis Modifications

The classical Skraup synthesis can be modified to incorporate methyl substituents through the use of methylated aniline derivatives [10] [19]. This approach involves the reaction of 2,6-dimethylaniline with glycerol and sulfuric acid in the presence of an oxidizing agent [10] [20]. The reaction proceeds through acrolein formation followed by cyclization to generate the quinoline ring system with the methyl group appropriately positioned [10] [19].

Recent improvements to the Skraup methodology have focused on yield enhancement and reaction condition optimization [19] [21]. The use of acrolein diethyl acetal as a glycerol substitute has demonstrated improved yields and reduced side product formation [19]. For methylquinoline synthesis, these modifications can achieve yields of 35 to 50 percent under optimized conditions [19] [21].

Combes and Conrad-Limpach-Knorr Approaches

The Combes synthesis offers an alternative route for methyl-substituted quinoline construction through the condensation of 1,3-dicarbonyl compounds with methylated arylamines [10] [17]. This methodology provides good control over substitution patterns and can effectively incorporate methyl groups at various positions on the quinoline ring [10] [17]. The reaction typically requires elevated temperatures and acid catalysis to achieve cyclization [10].

The Conrad-Limpach-Knorr synthesis utilizes the reaction between anilines and beta-keto esters, offering another pathway for methylquinoline construction [10] [17]. This approach is particularly useful for preparing 4-quinolone derivatives that can be subsequently converted to the corresponding quinolines [10]. The methodology accommodates methylated substrates effectively and provides moderate to good yields under optimized conditions [10] [17].

Green Chemistry Approaches

The development of environmentally sustainable methodologies for quinoline synthesis has become increasingly important in modern synthetic chemistry. Green chemistry approaches emphasize the use of renewable catalysts, benign solvents, and atom-economical reactions to minimize environmental impact while maintaining synthetic efficiency.

Nanocatalyst-Mediated Synthesis (Iron(III) Oxide@Copper-Layered Double Hydroxide Systems)

Iron(III) oxide supported copper layered double hydroxide nanocatalysts represent a significant advancement in sustainable quinoline synthesis [22] [23] [24]. These magnetic nanocatalyst systems demonstrate exceptional catalytic activity for multicomponent reactions while offering easy recovery and reusability through external magnetic fields [22] [23] [25].

Catalyst Design and Characterization

Iron(III) oxide@copper-layered double hydroxide nanocatalysts exhibit unique morphological and catalytic properties that enhance their effectiveness in quinoline synthesis [22] [23] [24]. The typical particle size ranges from 20 to 50 nanometers, providing high surface area and accessible active sites [22] [23]. The layered double hydroxide structure incorporates both Lewis acid sites (copper species) and Lewis base sites (hydroxide groups), enabling dual catalytic functionality [23] [24].

The magnetic core facilitates easy catalyst separation and recovery, with reported recyclability extending to 5-6 consecutive reaction cycles without significant activity loss [22] [23] [24]. X-ray diffraction patterns, scanning electron microscopy, and transmission electron microscopy analyses confirm the successful immobilization of copper species within the layered double hydroxide matrix [25] [26].

Multicomponent Cascade Reactions

Iron(III) oxide@copper-layered double hydroxide systems excel in promoting multicomponent cascade reactions for quinoline synthesis [22] [23] [24]. These reactions typically involve the combination of 2-aminobenzyl alcohols, ketones, and additional coupling partners in a single reaction vessel [24] [27]. The copper species facilitate oxidative dehydrogenation and coupling processes, while the layered double hydroxide matrix provides structural stability [24].

The cascade mechanism encompasses oxidative dehydrogenation, coupling, and cyclization steps occurring sequentially without isolation of intermediates [24] [27]. Control experiments demonstrate that the copper-layered double hydroxide system accelerates all three reaction stages without requiring additional additives [24]. This integrated approach achieves yields ranging from 85 to 96 percent for diverse quinoline derivatives [22] [23].

Mechanistic Insights and Optimization

The catalytic mechanism of iron(III) oxide@copper-layered double hydroxide systems involves synergistic effects between different metal centers [24] [28]. Manganese species, when present, serve as catalytically active sites for oxidative dehydrogenation, while copper species are responsible for coupling and cyclization reactions [24]. This complementary functionality enables efficient cascade transformations under mild reaction conditions [24] [28].

Optimization studies reveal that reaction temperatures of 60 to 80 degrees Celsius in ethanol-water solvent systems provide optimal performance [24] [27] [29]. The catalyst demonstrates excellent stability and structural integrity throughout multiple reaction cycles, maintaining both catalytic activity and magnetic recovery properties [22] [23] [24].

| Catalyst System | Particle Size (nm) | Reaction Type | Solvent System | Temperature (°C) | Yield Range (%) | Recyclability (cycles) |

|---|---|---|---|---|---|---|

| Fe₃O₄@Cu-LDH | 20-50 | Multicomponent cascade | Ethanol/Water | 60-80 | 85-96 | 5-6 |

| CuFe₂O₄ Nanoparticles | 15-30 | Friedlander annulation | Aqueous media | 100-120 | 79-95 | 4-5 |

| Fe₃O₄@SiO₂-APTES-TFA | <50 | Solvent-free synthesis | Solvent-free | 100 | 68-98 | 4 |

| Nickel-based Nanocatalysts | 80-100 | Friedlander annulation | Ethanol | 60-100 | 75-90 | 5 |

Solvent Optimization in Multicomponent Reactions

Solvent selection plays a crucial role in determining the efficiency and environmental impact of multicomponent quinoline synthesis reactions. Recent advances have focused on developing greener solvent systems that maintain or enhance reaction performance while reducing environmental footprint.

Aqueous Media Systems

Water has emerged as an exceptional solvent for quinoline synthesis, offering significant environmental advantages over traditional organic solvents [30] [31] [32]. Aqueous reaction media demonstrate remarkable compatibility with various catalytic systems, often providing enhanced yields compared to organic solvents [32] [29]. The use of polyethylene glycol-bound sulfonic acid as a catalyst in aqueous media achieves quinoline synthesis with yields ranging from 75 to 95 percent [32].

The aqueous approach is particularly effective for polar substrates and ionic catalysts, with the high dielectric constant of water stabilizing charged intermediates and transition states [32] [29]. Furthermore, product isolation from aqueous media often requires simple filtration, eliminating the need for complex purification procedures [32]. This methodology aligns with green chemistry principles by reducing organic solvent consumption and associated waste generation [30] [31].

Ethanol-Water Binary Systems

Ethanol-water binary solvent systems offer an optimal balance between reaction efficiency and environmental sustainability [27] [29]. These mixed solvent systems demonstrate superior performance for continuous flow quinoline synthesis using ruthenium-iron supported catalysts [27] [29]. The ethanol component serves as both a solvent and hydrogen donor, while water enhances catalyst stability and product selectivity [27] [29].

Optimization studies reveal that ethanol-water volume ratios significantly influence reaction outcomes, with moderate alcohol concentrations providing optimal yields [27] [29]. The continuous reaction system achieves yields of 46 to 88 percent for various nitroarene substrates under mild reaction conditions [27] [29]. This approach eliminates the need for strong acids, oxidants, and other environmentally harmful substances [27] [29].

Microwave-Assisted Solvent Systems

Microwave irradiation combined with optimized solvent systems dramatically reduces reaction times while maintaining high yields [33] [34] [35]. Neat acetic acid serves as both solvent and catalyst under microwave conditions, achieving quinoline synthesis in approximately 5 minutes with excellent yields [35]. The microwave-assisted methodology demonstrates significant energy savings compared to conventional heating approaches [33] [34].

The combination of microwave heating with green solvents such as ethanol or water further enhances the environmental profile of quinoline synthesis [33] [34] [36]. These systems typically operate at temperatures of 125 to 160 degrees Celsius for periods ranging from 5 to 20 minutes [33] [35] [36]. The rapid reaction kinetics enabled by microwave heating reduce energy consumption and improve overall process efficiency [33] [34] [35].

Ionic Liquid and Deep Eutectic Solvent Applications

Ionic liquids and deep eutectic solvents represent innovative alternatives to conventional organic solvents for quinoline synthesis [30] [31] [18]. These designer solvents offer tunable properties, negligible vapor pressure, and excellent thermal stability [30] [18]. Brønsted-acidic ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate demonstrate exceptional catalytic activity for Friedländer quinoline synthesis [18].

The recyclability of ionic liquid systems provides additional environmental benefits, with reported catalyst reuse extending to multiple reaction cycles without performance degradation [18]. Deep eutectic solvents, formed by combining hydrogen bond donors and acceptors, offer similar advantages with reduced cost and toxicity compared to traditional ionic liquids [31]. These solvent systems achieve yields comparable to conventional organic solvents while significantly reducing environmental impact [30] [31].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 4,6-dibromo-8-methylquinoline presents numerous technical, economic, and regulatory challenges that must be systematically addressed to ensure commercial viability.

Raw Material Supply and Availability

Industrial quinoline production faces significant challenges related to raw material supply chain management and availability [37] [11] [38]. Bromine supply is particularly vulnerable to geopolitical disruptions, as production is concentrated in specific geographical regions including the Dead Sea area and China [39]. Recent supply chain analyses indicate that bromine availability fluctuations can cause price increases of 18 to 22 percent within three-month periods [39].

Quinoline feedstock supply presents additional complexities, as the compound is primarily derived from coal tar distillation or petroleum-based processes [40] [38] [41]. Environmental regulations affecting coal tar processing facilities have reduced global quinoline availability by approximately 15 percent since 2022 [39]. Strategic stockpiling of raw materials has become essential for maintaining production continuity, with some manufacturers increasing quinoline inventories by 30 to 40 percent to mitigate supply risks [39].

The development of alternative synthetic routes using renewable feedstocks represents a long-term solution to raw material availability challenges [38]. Recent technological innovations in biomass conversion and synthetic biology approaches show promise for reducing dependence on traditional petroleum-based precursors [38]. However, these alternative pathways require significant capital investment and technology development before achieving commercial viability [38].

Process Scalability and Engineering Considerations

Scaling quinoline synthesis from laboratory to industrial scale presents numerous engineering challenges related to heat transfer, mixing efficiency, and reaction control [40] [11] [41]. Batch reactor design requires careful optimization of vessel geometry, agitation systems, and heat exchange capabilities to maintain reaction uniformity [40]. The highly exothermic nature of many halogenation reactions necessitates sophisticated temperature control systems to prevent runaway reactions [11] [20].

Continuous flow processing offers potential advantages for industrial quinoline production, including improved heat and mass transfer, enhanced safety profiles, and reduced equipment footprint [27] [29]. However, the transition to continuous operation requires comprehensive process redesign and significant capital investment [40] [41]. Pilot plant studies indicate that continuous flow systems can achieve productivity improvements of 25 to 40 percent compared to traditional batch processes [27].

Mixing efficiency becomes particularly critical for multicomponent reactions involving heterogeneous catalysts [40] [41]. The design of appropriate mixing systems must balance mass transfer enhancement with catalyst attrition minimization [25] [26]. Industrial reactor design studies suggest that specialized impeller configurations and baffling systems can optimize mixing while preserving catalyst integrity [40] [41].

Quality Control and Analytical Challenges

Industrial quinoline production requires stringent quality control measures to ensure product purity and consistency [40] [11] [41]. The synthesis of 4,6-dibromo-8-methylquinoline involves multiple halogenation steps, each potentially generating trace impurities that must be monitored and controlled [11] . Analytical method development for detecting sub-percent level impurities requires sophisticated instrumentation and validated procedures [41].

Regulatory requirements for pharmaceutical and agrochemical applications demand purity levels exceeding 98 percent, with specific limits on individual impurities [11] [41]. The purification of halogenated quinoline derivatives typically requires multiple crystallization steps and advanced chromatography techniques, accounting for 35 to 40 percent of total manufacturing time [40] [39]. Humidity control during purification processes is essential, as moisture can affect crystal formation and product quality [40].

Process analytical technology implementation enables real-time monitoring of reaction progress and product quality [41]. Near-infrared spectroscopy and high-performance liquid chromatography systems provide continuous feedback for process optimization and quality assurance [41]. These analytical investments represent significant capital expenditures but are essential for maintaining regulatory compliance and product consistency [40] [41].

| Challenge Category | Specific Issues | Impact Severity | Mitigation Strategies |

|---|---|---|---|

| Raw Material Supply | Bromine availability, Quinoline feedstock supply | High | Supply diversification, Strategic stockpiling |

| Process Scalability | Heat transfer, Mixing efficiency, Batch size optimization | Very High | Continuous flow processes, Modular design |

| Environmental Compliance | Waste treatment, Solvent recovery, Emission control | High | Green chemistry adoption, Waste minimization |

| Quality Control | Purity standards, Trace impurities, Analytical methods | High | Advanced analytics, Process monitoring |

| Economic Viability | Production costs, Energy requirements, Labor intensity | Very High | Process optimization, Automation |

| Regulatory Approval | Registration processes, Safety assessments, Documentation | Moderate | Early engagement, Regulatory consulting |

| Technology Transfer | Lab-to-plant scaling, Equipment design, Process validation | High | Pilot plant studies, Staged scale-up |

Economic and Regulatory Considerations

The economic viability of industrial 4,6-dibromo-8-methylquinoline production depends on optimizing production costs while meeting stringent regulatory requirements [11] [38] [41]. Capital investment requirements for halogenated compound manufacturing facilities are substantial, with specialized equipment needed for safe bromine handling and containment [11] [20]. Operating costs are significantly influenced by energy consumption, raw material prices, and waste treatment expenses [38] [41].

Regulatory compliance costs represent a major component of total production expenses, particularly for compounds intended for pharmaceutical or agrochemical applications [11] [41]. Registration processes require extensive documentation, safety assessments, and environmental impact studies [41]. The complexity of brominated compound regulations varies significantly between jurisdictions, necessitating careful regulatory strategy development [11] [41].

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C/¹⁹F)

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis

The ¹H Nuclear Magnetic Resonance spectroscopic characterization of 4,6-dibromo-8-methylquinoline reveals distinctive chemical shift patterns characteristic of the halogenated quinoline framework [1]. Based on analysis of structurally related compounds, the aromatic proton signals are expected to appear in the downfield region between 7.5-9.1 parts per million. The quinoline H-2 proton, positioned adjacent to the electronegative nitrogen atom, typically resonates as a singlet around 9.0-9.1 parts per million [1] [2]. This signal experiences significant deshielding due to the combined electronic effects of the nitrogen heteroatom and the halogen substituents.

The H-5 and H-7 protons, flanking the bromine substituents at positions 4 and 6, exhibit characteristic downfield shifts relative to unsubstituted quinoline [2]. The H-7 proton appears as a singlet around 7.6-7.8 parts per million, while the H-5 proton resonates at approximately 7.9-8.1 parts per million [1]. The absence of coupling between these protons confirms their isolation by the intervening bromine atoms, which effectively interrupt the aromatic coupling network.

The methyl group at position 8 provides a distinctive upfield signal appearing as a sharp singlet at approximately 2.8 parts per million [1] [2]. This chemical shift is characteristic of aromatic methyl substituents and serves as a reliable diagnostic feature for structural confirmation. The singlet multiplicity confirms the absence of proximate coupling partners, consistent with the substitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum of 4,6-dibromo-8-methylquinoline exhibits characteristic resonances across the aromatic and aliphatic regions [3] [4]. The quaternary carbons bearing bromine substituents appear at distinctive chemical shifts reflecting the electronic influence of the halogen atoms. Carbon-4 and carbon-6, directly bonded to bromine, resonate in the range of 119-125 parts per million, significantly upfield from typical aromatic carbons due to the shielding effect of the heavy halogen atoms [4] [5].

The nitrogen-bearing carbon (C-2) appears at approximately 150-152 parts per million, characteristic of heteroaromatic carbons adjacent to nitrogen [3] [4]. The remaining aromatic carbons distribute across the range of 125-148 parts per million, with their precise positions influenced by the electronic effects of both the bromine substituents and the nitrogen heteroatom [4] [5].

The methyl carbon at position 8 resonates as a characteristic upfield signal around 17-18 parts per million [6] [4]. This chemical shift is typical for aromatic methyl groups and provides confirmation of the substitution pattern. The carbon atoms of the fused benzene ring (C-5, C-7, C-8, C-9) exhibit chemical shifts in the range of 125-140 parts per million [4].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) Considerations

While 4,6-dibromo-8-methylquinoline does not contain fluorine atoms, ¹⁹F Nuclear Magnetic Resonance spectroscopy becomes relevant when considering fluorinated analogues or derivatives [7] [8]. Fluorinated quinoline derivatives exhibit characteristic chemical shifts in the range of -100 to -200 parts per million relative to trichlorofluoromethane [7] [9]. The ¹⁹F chemical shifts are highly sensitive to the electronic environment, making this technique valuable for structural elucidation of fluorinated quinoline systems [8] [9].

For comparative analysis, perfluoroquinoline derivatives show ¹⁹F signals spanning approximately 150 parts per million, with individual fluorine atoms exhibiting distinct chemical shifts based on their position relative to the nitrogen heteroatom [8] [10]. The ¹⁹F Nuclear Magnetic Resonance technique offers superior sensitivity and resolution compared to other nuclei, making it particularly useful for complex substitution pattern analysis [7] [9].

Mass Spectrometry Fragmentation Patterns

The mass spectrometric analysis of 4,6-dibromo-8-methylquinoline reveals characteristic fragmentation patterns reflecting the inherent structural features of the dibrominated quinoline framework [11]. The molecular ion peak appears as a distinctive isotope cluster at mass-to-charge ratios 300, 302, and 304, corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br) [11]. The isotope pattern intensity ratio of approximately 1:2:1 confirms the presence of two bromine atoms in the molecular structure.

The base peak typically appears at mass-to-charge ratio 142, corresponding to the loss of both bromine atoms from the molecular ion [11]. This fragmentation represents the formation of 8-methylquinoline radical cation, which exhibits enhanced stability due to the extended aromatic conjugation system. The loss of bromine atoms occurs through homolytic cleavage of the carbon-bromine bonds, facilitated by the relatively weak bond strength and the stabilization of the resulting aromatic system.

Secondary fragmentation pathways include the loss of individual bromine atoms, producing peaks at mass-to-charge ratios 221 and 223 [11]. These fragments represent monobrominated quinoline species that retain partial halogenation. Additional fragmentation involves the loss of the methyl group, generating peaks at mass-to-charge ratio 128, corresponding to dibromoquinoline [11].

The fragmentation pattern also reveals the formation of smaller aromatic fragments characteristic of quinoline degradation [11]. These include the tropylium-like ion at mass-to-charge ratio 89 and the cyclopentadienyl cation at mass-to-charge ratio 63, representing ring contraction and rearrangement processes typical of aromatic heterocycles under electron impact conditions.

Crystallographic Studies

The crystallographic characterization of 4,6-dibromo-8-methylquinoline provides fundamental insights into the solid-state molecular geometry and intermolecular interactions governing crystal packing [12] [13]. Based on structural analysis of related dibromoquinoline compounds, the crystal structure is anticipated to adopt a monoclinic crystal system with space group P21/c, which is commonly observed for halogenated quinoline derivatives [14] [15].

The molecular geometry maintains the essential planarity of the quinoline ring system, with deviations from planarity typically less than 0.05 Ångströms [12] [13]. This planar configuration facilitates efficient π-π stacking interactions between adjacent molecules in the crystal lattice. The carbon-bromine bond lengths are expected to range from 1.89 to 1.91 Ångströms, consistent with typical aromatic carbon-bromine bonds [13] [14].

Intermolecular interactions play a crucial role in determining the crystal packing arrangement [13] [16]. The bromine atoms participate in halogen bonding interactions, contributing to the overall stability of the crystal structure. These interactions typically involve bromine atoms acting as electron acceptors with electron-rich regions of neighboring molecules [16]. The methyl group at position 8 provides additional van der Waals contacts that influence the three-dimensional packing efficiency.

The crystal density is predicted to range from 1.85 to 2.05 grams per cubic centimeter, reflecting the high atomic mass contribution from the bromine substituents [15]. The unit cell parameters are estimated to fall within the ranges: a = 8.5-9.5 Ångströms, b = 12.0-13.0 Ångströms, c = 10.5-11.5 Ångströms, with a cell volume of approximately 1150-1350 cubic Ångströms [12] [14].

Computational Chemistry Insights

Density Functional Theory Simulations

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 4,6-dibromo-8-methylquinoline [17] [18]. The calculations reveal significant modifications to the frontier molecular orbital energies compared to the parent quinoline system. The highest occupied molecular orbital energy decreases from -5.89 electron volts in quinoline to approximately -6.45 electron volts in the dibrominated derivative, reflecting the electron-withdrawing nature of the bromine substituents [18] [19].

The lowest unoccupied molecular orbital energy similarly shifts to lower values, from -1.42 electron volts to approximately -2.10 electron volts [18] [19]. This substantial lowering of both frontier orbital energies indicates enhanced electrophilic character and increased electron affinity of the dibrominated system. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital remains relatively constant at approximately 4.35 electron volts, suggesting maintained electronic stability despite the halogenation [18].

The electrophilicity index increases significantly from 2.99 electron volts in quinoline to 4.20 electron volts in 4,6-dibromo-8-methylquinoline [18] [19]. This enhancement reflects the compound's increased reactivity toward nucleophilic attack, making it a potentially valuable intermediate for further synthetic transformations. The chemical hardness parameter remains relatively unchanged at 2.18 electron volts, indicating maintained chemical stability [18].

The dipole moment increases from 2.18 Debye in quinoline to approximately 3.20 Debye in the dibrominated derivative [18] [19]. This increase reflects the asymmetric distribution of electron density caused by the bromine substituents and the methyl group. The enhanced polarity facilitates improved solubility in polar solvents and influences intermolecular interactions in both solution and solid-state phases.

Halogen Positioning Effects on Molecular Geometry

The positioning of bromine atoms at the 4 and 6 positions of the quinoline ring system exerts profound effects on the molecular geometry and electronic distribution [16] . Density functional theory calculations reveal that the carbon-bromine bonds adopt lengths of approximately 1.905 Ångströms, consistent with typical aromatic carbon-halogen bonds [16]. The bond angles around the brominated carbons deviate slightly from the ideal 120 degrees, with C-C-Br angles measuring approximately 119.8 degrees [16].

The halogen substitution pattern influences the overall ring geometry through both steric and electronic effects [16] . The bromine atoms, despite their large van der Waals radii, do not significantly distort the aromatic ring planarity due to their positioning in the plane of the aromatic system. The electron-withdrawing inductive effect of bromine atoms reduces electron density on adjacent carbon atoms, leading to subtle changes in bond lengths within the aromatic framework [16].

The methyl group at position 8 adopts an optimal geometry that minimizes steric interactions with the bromine atom at position 6 . The carbon-carbon bond length between the quinoline ring and the methyl group measures approximately 1.510 Ångströms, typical for aromatic-aliphatic carbon-carbon bonds. The methyl group exhibits free rotation around this bond, with no significant barriers to rotation identified in the computational analysis .